REACTION_CXSMILES
|
[N:1]1([C:7]2[C:16]3[O:15][C:14](=[O:17])[C:13]([NH:18]C(=O)C)=[CH:12][C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl>>[NH2:18][C:13]1[C:14](=[O:17])[O:15][C:16]2[C:7]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[CH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=CC=CC=2C=C(C(OC21)=O)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(OC2=C(C1)C=CC=C2N2CCNCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |